molecular formula C8H4Br2O2 B1337647 2,5-Dibromoterephthalaldehyde CAS No. 63525-48-4

2,5-Dibromoterephthalaldehyde

Cat. No.: B1337647
CAS No.: 63525-48-4
M. Wt: 291.92 g/mol
InChI Key: VSUKSWCSOBXUFG-UHFFFAOYSA-N
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Description

2,5-Dibromoterephthalaldehyde is an organic compound with the molecular formula C8H4Br2O2. It is a derivative of terephthalaldehyde, where two bromine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its use as an intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromoterephthalaldehyde can be synthesized through several methods. One common method involves the bromination of terephthalaldehyde using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs in a solvent like acetic acid or chloroform at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, solvent, and catalyst concentrations .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromoterephthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dibromoterephthalaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromoterephthalaldehyde involves its reactivity due to the presence of aldehyde and bromine functional groups. These groups allow it to participate in various chemical reactions, making it a versatile intermediate. The molecular targets and pathways depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromoterephthalic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.

    2,5-Dibromo-1,4-diformylbenzene: Another name for 2,5-Dibromoterephthalaldehyde.

    2,5-Dibromobenzene-1,4-dicarbaldehyde: Another name for this compound.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis .

Properties

IUPAC Name

2,5-dibromoterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUKSWCSOBXUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C=O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493512
Record name 2,5-Dibromobenzene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63525-48-4
Record name 2,5-Dibromobenzene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromoterephthalaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Unpurified 2,5-dibromo-α,α,α',α'-tetraacetoxy-1,4-xylene (60.5 g, 0.122 mole) was dissolved with stirring in three liters of hot ethanol. Then 450 ml of water was added followed by 75 ml of concentrated sulfuric acid which was added very slowly. After being allowed to reflux for an hour, the reaction mixture was diluted with 900 ml of hot water. Cooling overnight at -10° C. resulted in the recrystallization of 30.9 g (87% yield) of 2,5-dibromoterephthalaldehyde, mp 184°-189° C. (lit 189°-190.5° C.) which was isolated by filtration.
Name
2,5-dibromo-α,α,α',α'-tetraacetoxy-1,4-xylene
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three
Name
Quantity
900 mL
Type
solvent
Reaction Step Four
Name
Quantity
450 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,5-dibromoterephthalaldehyde in the synthesis of 2,3,6,7-substituted anthracene derivatives?

A1: this compound serves as a crucial starting material in the synthesis of a stable protected 1,2,4,5-benzenetetracarbaldehyde. This protected tetracarbaldehyde is a key intermediate and can be synthesized in two scalable steps from this compound. This intermediate is then converted to the desired 2,3,6,7-substituted anthracene derivative through a double intermolecular Wittig reaction, deprotection, and a final intramolecular double ring-closing condensation reaction. [] This synthetic route highlights the importance of this compound in accessing a challenging substitution pattern in anthracene chemistry.

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